4-(3,5-Dichlorobenzamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3,5-dichlorobenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMCIHFGIGMYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588157 | |
| Record name | 4-(3,5-Dichlorobenzamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54057-49-7 | |
| Record name | 4-(3,5-Dichlorobenzamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies
Established Synthetic Routes for 4-(3,5-Dichlorobenzamido)benzoic Acid Analogs
The construction of the core structure of these compounds relies on well-established organic chemistry principles, primarily involving amide bond formation and the synthesis of functionalized precursors.
The crucial step in synthesizing this compound analogs is the creation of the amide bond. The most prevalent and direct method is the acylation of an amino-benzoic acid derivative with an activated form of 3,5-dichlorobenzoic acid.
The acid chloride method is a widely employed strategy. numberanalytics.com This involves reacting an amine with an acid chloride, a highly reactive derivative of a carboxylic acid. For instance, analogs such as 4-(3,5-dichlorobenzamido)-2-hydroxybenzoic acid are synthesized by reacting 3,5-dichlorobenzoyl chloride with 4-amino-2-hydroxybenzoic acid. A patented process highlights a method for a related isomer by reacting 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in a biphasic solvent system of toluene, tetrahydrofuran, and water, notably without the presence of a base. google.com
Another common approach is direct amidation, which couples a carboxylic acid and an amine using a coupling agent. numberanalytics.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate this transformation under milder conditions. numberanalytics.com More advanced, greener methods are also being explored, which aim to form the amide bond directly from carboxylic acids and amines through catalytic processes, minimizing waste and avoiding the use of stoichiometric activating agents. nih.govresearchgate.net
A series of dichlorobenzamide derivatives have been successfully synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds in a solution of N,N'-dimethylformamide at 60°C, consistently producing good yields. chemicalbook.comresearchgate.net
The availability and purity of the starting materials are critical for the successful synthesis of the final product.
3,5-Dichlorobenzoyl Chloride: This key precursor is most commonly synthesized from 3,5-dichlorobenzoic acid. The reaction typically involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comchemicalbook.com The use of thionyl chloride, often with refluxing, quantitatively yields the desired acid chloride. chemicalbook.comprepchem.com An alternative method involves dissolving the carboxylic acid in a solvent like dichloromethane (B109758) (DCM) and adding oxalyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com
Alternative, multi-step syntheses of 3,5-dichlorobenzoic acid itself have been developed to circumvent issues with traditional routes, such as high costs or safety concerns associated with diazotization reactions. patsnap.comgoogle.com One patented method starts from benzonitrile, which undergoes chlorination followed by hydrolysis to yield 3,5-dichlorobenzoic acid. google.com Another complex pathway begins with anthranilic acid, proceeding through a series of reactions including acylation, chlorination, hydrolysis, and diazotization to eventually form 3,5-dichlorobenzoic acid, which is then converted to the acid chloride. patsnap.com
4-Amino-3,5-dichlorobenzoic acid and its derivatives: 4-Amino-3,5-dichlorobenzoic acid is a crucial building block, valued as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.comnih.gov Its structure, featuring two chlorine atoms ortho to the amino group, makes it a versatile reagent. chemimpex.com The synthesis of halogenated 4-aminobenzoic acid derivatives can be complex. For example, the synthesis of the analogous 4-amino-3,5-difluorobenzoic acid involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile (B171853) with sodium hydroxide, followed by acidification. iucr.org The nitrile precursor itself is prepared from 4-bromo-2,6-difluoroaniline (B33399) and copper(I) cyanide. iucr.org These routes highlight the functionalization strategies required to obtain specifically substituted aminobenzoic acids.
Reaction Conditions and Optimization
Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency, particularly in large-scale production.
Catalysis plays a significant role in modern organic synthesis, offering pathways to greater efficiency and sustainability. In the context of synthesizing precursors for this compound, catalytic methods have been employed. For example, a palladium-catalyzed carbonylation reaction can be used to produce 3,5-dichlorobenzoyl chloride from an aryl bromide precursor. chemicalbook.com
In the realm of amide bond formation, various catalytic systems are under investigation to replace traditional stoichiometric reagents. researchgate.net These include transition-metal catalysts and enzymes that can facilitate the direct condensation of carboxylic acids and amines. numberanalytics.comunimi.it While specific catalytic methods for the direct synthesis of this compound are not widely published, the general trend in chemical synthesis is moving towards these greener, more atom-economical approaches. unimi.it
For industrial-scale production, factors such as cost, safety, and process efficiency are paramount. The synthesis of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid and thionyl chloride is a robust and high-yielding reaction suitable for large-scale operations. chemicalbook.com However, processes involving hazardous reagents like thionyl chloride or potentially explosive intermediates from diazotization reactions require careful handling and specialized equipment. patsnap.comgoogle.com
Continuous flow chemistry is an emerging technology that offers significant advantages for industrial production, including enhanced safety, better heat and mass transfer, and improved consistency. mdpi.comnih.gov The reaction of an acid chloride with an amine is well-suited for a flow reactor setup. This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purity. nih.gov The application of continuous flow reactors could be particularly beneficial for the synthesis of this compound and its analogs, enabling safer and more efficient manufacturing processes. numberanalytics.commdpi.com
Post-Synthetic Chemical Transformations
Once the core structure of this compound or its analogs is assembled, it can undergo further chemical modifications to generate a variety of derivatives. These transformations typically target the functional groups present in the molecule, such as the carboxylic acid, the aromatic rings, or any additional substituents.
For analogs containing a hydroxyl group, such as 4-(3,5-dichlorobenzamido)-2-hydroxybenzoic acid, this group can be oxidized or acylated. For example, reaction with another molecule of 3,5-dichlorobenzoyl chloride can lead to the formation of an ester, resulting in 4-(3,5-dichlorobenzamido)-3-((3,5-dichlorobenzoyl)oxy)benzoic acid.
The carboxylic acid moiety is another common site for modification. It can be converted to its corresponding ester, for instance, through reaction with an alcohol in the presence of an acid catalyst. The synthesis of methyl 4-((4,6-disubstituted-1,3,5-triazin-2-yl)amino)benzoic acid derivatives by refluxing the parent acid in methanol (B129727) with sulfuric acid demonstrates this type of transformation. nih.gov
Other potential reactions include the reduction of the amide group to an amine or nucleophilic substitution of the chlorine atoms on the dichlorophenyl ring, although these transformations may require harsh conditions. The variety of possible post-synthetic modifications allows for the creation of a diverse library of compounds based on the this compound scaffold.
A Detailed Examination of the Synthetic Pathways for this compound and Its Analogs
The chemical compound this compound serves as a significant scaffold in medicinal chemistry and materials science. Its synthesis and the modification of its derivatives involve a range of sophisticated chemical reactions. This article focuses exclusively on specific synthetic methodologies associated with this compound and its close structural analogs, providing a detailed look at oxidation, reduction, nucleophilic substitution, and intramolecular cyclization reactions.
The formation and functionalization of this compound and its derivatives are primarily achieved through established organic reactions. The core structure is typically synthesized by the acylation of a 4-aminobenzoic acid derivative with 3,5-dichlorobenzoyl chloride. google.comgoogle.com Variations in this process, such as the choice of solvent systems (e.g., toluene, tetrahydrofuran) and the use or omission of a base, are employed to optimize yield and purity. patsnap.com Subsequent modifications allow for the creation of diverse analogs with specific chemical properties.
While specific oxidation and reduction reactions on this compound itself are not extensively documented in primary literature, studies on its close analogs, particularly hydroxylated versions, provide significant insight into potential transformations.
Oxidation: The hydroxyl group of analogs like 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid can be oxidized to form a ketone, demonstrating a pathway to introduce further carbonyl functionality.
Reduction: The amide linkage in these molecules can be reduced to the corresponding amine. Furthermore, reduction reactions are integral to the synthesis of complex derivatives. For instance, in the pathway to Tafamidis, a related benzoxazole (B165842), a crucial step involves the reductive cyclization of a nitro-precursor, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid. ias.ac.in A combination of zinc powder and methanesulfonic acid (MsOH) has been effectively used to reduce the nitro group to an amine, which subsequently undergoes cyclization. ias.ac.in In other synthetic schemes, sodium borohydride (B1222165) has been used for the reduction of related intermediates.
Table 1: Summary of Oxidation and Reduction Reactions on Analogs
| Reaction Type | Starting Material Analog | Reagents/Conditions | Resulting Functional Group | Reference |
| Oxidation | 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | Oxidizing Agent | Ketone | |
| Reduction | 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | Reducing Agent | Amine | |
| Reductive Cyclization | 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid (nitro-precursor) | Zinc, Methanesulfonic acid (MsOH) | Benzoxazole formation (via amine) | ias.ac.in |
The two chlorine atoms on the benzamido portion of the molecule are key functional groups that can be modified via nucleophilic aromatic substitution (SNAr).
The SNAr mechanism is distinct from electrophilic aromatic substitution and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, such as the two chlorine atoms and the carbonyl of the amide group. masterorganicchemistry.comnih.gov These groups render the aromatic ring electron-poor and thus susceptible to attack by nucleophiles. youtube.com
The reaction typically proceeds through a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the carbon atom bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org
Elimination: The aromaticity is restored upon the expulsion of the halide leaving group (in this case, chloride). libretexts.org
This pathway allows for the substitution of the chlorine atoms with a variety of other functional groups, depending on the nucleophile used, thereby enabling the synthesis of a wide array of derivatives. The reaction rate is influenced by the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the intermediate. libretexts.org
Table 2: Principles of Nucleophilic Aromatic Substitution (SNAr) on the Dichlorophenyl Ring
| Principle | Description | Reference |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | masterorganicchemistry.com |
| Activating Groups | The two chlorine atoms and the amide group withdraw electron density, activating the ring for nucleophilic attack. | nih.gov |
| Key Intermediate | A negatively charged, resonance-stabilized Meisenheimer complex is formed. | libretexts.org |
| Overall Outcome | Replacement of one or both chlorine atoms with a nucleophile. |
Intramolecular cyclization is a critical transformation for derivatives of this compound, particularly in the synthesis of the drug Tafamidis. This reaction typically involves a precursor that has a hydroxyl group positioned ortho to the amide linkage, such as 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid. google.comgoogle.com The cyclization condenses the amide and hydroxyl groups to form a stable five-membered benzoxazole ring.
Several methodologies have been developed to achieve this transformation efficiently:
Acid Catalysis: The reaction can be effectively promoted by acids. A common method involves heating the precursor in the presence of p-toluenesulfonic acid monohydrate with a solvent like xylene. google.com Other approaches have utilized acetic acid to facilitate the ring closure. google.com
Reductive Cyclization: A highly effective, one-pot strategy begins with a precursor containing a nitro group ortho to an ester linkage, such as 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid. ias.ac.in In the presence of zinc and methanesulfonic acid (MsOH), the nitro group is reduced to an amine, which then readily attacks the ester carbonyl, leading to cyclization and formation of the benzoxazole ring in good yield. ias.ac.in This method avoids the need to isolate the amine intermediate.
Transition-Metal-Free Cyclization: General methods for synthesizing benzoxazoles from o-haloanilides have been developed that are transition-metal-free. These reactions can be mediated by a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMSO at elevated temperatures. nih.gov
These cyclization strategies are fundamental in converting derivatives of this compound into complex heterocyclic structures like Tafamidis. google.comias.ac.in
Table 3: Comparison of Intramolecular Cyclization Methods for Benzoxazole Formation
| Method | Precursor | Reagents and Conditions | Product | Reference |
| Acid Catalysis | 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid | p-Toluenesulfonic acid, xylene, reflux | Tafamidis | google.com |
| Acid Catalysis | 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid | Acetic acid | Tafamidis | google.com |
| Reductive Cyclization | 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid | Zinc, Methanesulfonic acid (MsOH), 100-110 °C | Tafamidis | ias.ac.in |
Advanced Structural Elucidation and Solid State Studies
Single Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions
While a specific single-crystal X-ray diffraction study for "4-(3,5-Dichlorobenzamido)benzoic acid" is not publicly available, extensive analysis has been conducted on the closely related analogue, "4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid". The structural data from this analogue offers valuable insights into the likely conformation and intermolecular interactions of the target compound.
Crystallographic analysis of "4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid" reveals a monoclinic lattice with the space group P2₁/c for one of its solvated forms (Form-S). The core structural feature is the formation of centrosymmetric dimers through O–H···O hydrogen bonds between the carboxyl groups of adjacent molecules. This creates a robust eight-membered {⋯HOC=O}₂ synthon, a common and predictable interaction in benzoic acid derivatives.
The conformation of the molecule is characterized by the relative orientations of the aromatic rings and the central amide linkage. In the case of the 2-hydroxy analogue, the benzamido group maintains a nearly planar conformation with respect to the benzoic acid core, with a torsional angle of approximately 8° between the amide C–N bond and the aromatic plane. This planarity suggests significant resonance stabilization within the amide moiety. The dichlorophenyl ring is twisted out of the amide plane, exhibiting a dihedral angle in the range of 15–20°. This twist is a balance between steric hindrance and the optimization of other non-covalent interactions, such as halogen bonding.
Table 1: Crystallographic Parameters for a Related Compound Derivative (Form-S of 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid)
| Parameter | Value |
| Compound | 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid (Form-S) |
| Molecular Formula | C₁₄H₉Cl₂NO₄ |
| Space Group | P2₁/c |
| Unit Cell (a) | 12.3 Å |
| Unit Cell (b) | 7.8 Å |
| Unit Cell (c) | 15.2 Å |
| Angle (β) | 105.4° |
| Solvate | Acetic Acid (14-18%) |
| Data derived from patent information for a solvated form of a closely related analogue. |
Polymorphism and Co-crystallization of Related Dichlorobenzamido Benzoic Acid Derivatives
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct properties, including solubility, stability, and bioavailability. The study of "4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid" has identified at least three polymorphic forms (Form-S, Form-N, and Form-R), distinguished by their powder X-ray diffraction (PXRD) patterns and thermal characteristics. For instance, Form-R is an anhydrous phase noted for its thermal stability. This propensity for polymorphism is rooted in the conformational flexibility of the molecule, particularly the rotation around the amide bond and the aryl-carbonyl bond.
The investigation into other related diphenylamine (B1679370) derivatives, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, further underscores the prevalence of polymorphism in this class of compounds. crystallography.net Studies on this analogue have revealed multiple polymorphic forms and a cocrystal salt, with the polymorphism attributed to the molecule's conformational flexibility. crystallography.net
Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. The carboxylic acid group in "this compound" makes it an excellent candidate for forming co-crystals with other molecules, particularly those containing complementary hydrogen bond donors and acceptors like amides or pyridines. Research on benzamide (B126) co-crystals with various benzoic acids has shown that the formation of co-crystals is often favored when the benzoic acid component has electron-withdrawing substituents, which strengthens the intermolecular acid-amide interactions. This principle suggests that "this compound", with its electron-withdrawing chloro groups, would be a promising candidate for forming stable co-crystals.
Table 2: Polymorphic Forms of a Related Dichlorobenzamido Benzoic Acid Derivative
| Polymorph | Key Identifying PXRD Peaks (2θ) | Characteristics |
| Form-N | 10.1°, 22.9° | Indicative of a tighter π-π stacking arrangement. |
| Form-R | 5.2°, 13.7° | Anhydrous phase with good thermal stability. |
| Form-S | (Monoclinic, P2₁/c) | Acetic acid solvate. |
| Data for 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid. |
Crystal Engineering and Supramolecular Assembly
Crystal engineering focuses on the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. ugr.es The supramolecular assembly of "this compound" is primarily directed by the strong and directional hydrogen bonds of the carboxylic acid group, leading to the formation of the previously mentioned {⋯HOC=O}₂ dimers. This is a highly predictable and robust supramolecular synthon.
The principles of crystal engineering allow for a systematic approach to modifying the crystal structure and properties of "this compound". By selecting appropriate coformers, it is possible to design novel multi-component crystals (co-crystals or salts) with tailored properties. For example, co-crystallization with pyridine-containing molecules could lead to the formation of strong O–H···N hydrogen bonds, disrupting the original dimer motif and creating new supramolecular assemblies. ugr.es The interplay between strong hydrogen bonds, weaker halogen bonds, and dispersive forces ultimately dictates the final crystal packing, demonstrating the power of a hierarchical approach to supramolecular construction. anaxlab.comnih.gov
Molecular Interactions and Biological Target Identification
Enzyme Inhibition Studies
The inhibitory action of 4-(3,5-Dichlorobenzamido)benzoic acid and its analogs spans a range of enzymes, achieved through specific binding mechanisms and resulting in various types of inhibition.
The primary mechanism of action for many benzoic acid derivatives, including this compound, involves binding to the active sites of enzymes. This interaction sterically hinders the substrate from binding, thereby blocking the enzyme's catalytic activity. For instance, in the case of D-amino acid oxidase, the binding of benzoate (B1203000) inhibitors to the active site is understood to regulate the enzyme's redox properties. nih.gov Similarly, for cholinesterases, molecular modeling suggests that derivatives can engage with key amino acid residues within the active site. mdpi.com In the context of urease, docking studies of halo-substituted derivatives show interactions with crucial amino acids within the enzyme's active site, which contains nickel ions. ekb.egsemanticscholar.org For protein kinase CK2, inhibitors often target the ATP-binding site, which is characterized by the presence of unique bulky residues like Val66 and Ile174, allowing for the design of selective inhibitors. mdpi.comsemanticscholar.org
Kinetic studies provide insight into the nature of enzyme inhibition. For example, some halo-substituted ester/amide-based derivatives have been identified as mixed-type inhibitors of jack bean urease. semanticscholar.org This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. For certain cholinesterase inhibitors derived from hydroxybenzoic acids, a non-competitive mechanism has been observed. frontiersin.org
Research has identified several specific enzymes that are targeted by this compound or its closely related derivatives.
Urease: Urease is a key enzyme in the metabolism of urea (B33335) and a target for inhibitors in various pathological conditions. ekb.egresearchgate.net Derivatives of 3,5-dichlorobenzoic acid have been synthesized and evaluated as potential urease inhibitors. nih.govnih.gov Studies on dihydropyrimidine (B8664642) phthalimide (B116566) hybrids, for instance, have shown potent urease inhibitory activity, with some compounds exhibiting IC50 values more potent than the standard inhibitor, thiourea. ekb.eg Similarly, derivatives of 3,4,5-trihydroxy benzoic acid have demonstrated significant urease inhibition, with one compound showing an IC50 value of 0.07µM, far exceeding the standard's potency. iglobaljournal.com
Ceramidase: Ceramidase enzymes are crucial in the metabolism of sphingolipids, breaking down pro-apoptotic ceramide. biorxiv.orgnih.gov The inhibition of ceramidases, particularly acid ceramidase, is a strategy being explored in cancer therapy to increase ceramide levels and induce apoptosis. biorxiv.orgnih.gov While specific data on this compound is limited, the broader class of small molecules is being investigated to target these enzymes, including the transmembrane alkaline ceramidases for which few inhibitors exist. biorxiv.orgnih.gov
D-Amino Acid Oxidase (DAAO): This enzyme is involved in the metabolism of D-amino acids. Benzoic acid and its derivatives are known inhibitors of DAAO. nih.gov The binding of benzoate to the enzyme's active site can thermodynamically control the enzyme's function. nih.gov
Protein Kinase CK2: As a highly pleiotropic protein kinase, CK2 is implicated in cell growth and proliferation, making it a target in cancer research. semanticscholar.orgnih.gov Analogs of 4-(thiazol-5-yl)benzoic acid have been designed as potent CK2 inhibitors, targeting the ATP-binding site. nih.gov While direct inhibition by this compound is not specified, the general structure is relevant to the design of CK2 inhibitors. nih.govnih.govresearchgate.net
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in neurotransmission and targets in Alzheimer's disease therapy. nih.gov Hybrids of tetrahydroacridine and 3,5-dichlorobenzoic acid have been synthesized and shown to be potent, dual inhibitors of both AChE and BuChE. nih.gov Other benzoic acid derivatives have also been studied for their cholinesterase inhibitory properties. mdpi.comfrontiersin.orgresearchgate.net
Table 1: Enzyme Inhibition Data for this compound Analogs and Derivatives
| Derivative/Analog Class | Target Enzyme | Inhibition Data (IC50) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Dihydropyrimidine Phthalimide Hybrids | Urease | 12.6 µM - 20.1 µM | - | ekb.eg |
| 3,4,5-Trihydroxy Benzoic Acid Derivatives | Urease | 0.07 µM | - | iglobaljournal.com |
| Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e) | AChE | 0.131 µM | - | nih.gov |
| Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e) | BuChE | 0.116 µM | - | nih.gov |
| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3c) | AChE | 25 nM | - | nih.gov |
| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3c) | BuChE | 123 nM | - | nih.gov |
| 4-(thiazol-5-yl)benzoic acid analogs | Protein Kinase CK2α | 0.014-0.017 µM | - | nih.gov |
Receptor Modulation Research
Beyond enzyme inhibition, this class of compounds also interacts with nuclear receptors, influencing gene transcription.
Retinoic acid receptors (RARs) are ligand-activated transcription factors that regulate gene expression involved in cellular differentiation and proliferation. wikipedia.orgtocris.com There are three main subtypes: RARα, RARβ, and RARγ. wikipedia.org Certain benzoic acid derivatives exhibit specificity for these subtypes. For example, the derivative 4-(3,5-dichloro-4-ethoxybenzamido) benzoic acid shows good RARα agonist potency and selectivity over the RARβ and RARγ receptors. nih.gov Another novel retinoid, 4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid (TAC-101), demonstrates a specific binding affinity for RARα and RARβ. nih.gov This compound has been shown to inhibit the growth of cancer cells by binding to RARα and interfering with the activator protein-1 (AP-1) pathway. nih.gov The ability of these compounds to act as agonists for specific RAR subtypes highlights their potential for targeted therapeutic applications. nih.govnews-medical.net
Table 2: Retinoic Acid Receptor (RAR) Activity of Benzoic Acid Derivatives
| Compound | Receptor Target | Activity | Reference |
|---|---|---|---|
| 4-(3,5-dichloro-4-ethoxybenzamido) benzoic acid | RARα | Potent Agonist | nih.gov |
| 4-(3,5-dichloro-4-ethoxybenzamido) benzoic acid | RARβ, RARγ | Selective over | nih.gov |
| 4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid (TAC-101) | RARα, RARβ | Specific Binding Affinity | nih.gov |
Modulation of Protein Aggregation Pathways
The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases. mdpi.com Research into compounds that can modulate these pathways is of significant interest. Hybrids incorporating a 3,5-dichlorobenzoic acid moiety have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which is characteristic of Alzheimer's disease. nih.govnih.gov For example, a tetrahydroacridine-3,5-dichlorobenzoic acid derivative (compound 3c) demonstrated inhibitory activity against self-induced Aβ42 aggregation, showing over 23% inhibition at a 5 µM concentration. nih.gov Another study on a cyclopentaquinoline derivative with 3,5-dichlorobenzoic acid (compound 3e) showed significant inhibition of Aβ(1–42) aggregation, reaching 55.7% at a 5 µM concentration. nih.gov These findings suggest that the 3,5-dichlorobenzamido scaffold could be a valuable component in the design of agents aimed at preventing pathogenic protein aggregation.
Cellular Pathway Perturbations
There is no information available regarding the impact of This compound on any specific cellular pathways. Research on the related compound, TAC-101, has suggested it may interfere with the activator protein-1 (AP-1) pathway, but this has not been demonstrated for the dichlorinated analogue.
Mechanistic Pathways of Biological Activity
Elucidation of Specific Binding Modes
The interaction of 4-(3,5-Dichlorobenzamido)benzoic acid derivatives with protein targets is a key determinant of their biological function. A notable derivative, 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101), demonstrates a specific binding affinity for the retinoic acid receptor alpha (RAR-alpha). nih.govnih.gov This binding is crucial for its activity, as it allows the compound to interfere with the binding of the activator protein-1 (AP-1) to DNA. nih.gov
Studies on other benzoic acid derivatives provide further insight into potential binding modes. For instance, amphipathic benzoic acid derivatives designed to target the bacterial enzyme LpxC, a zinc-dependent deacetylase, have been shown to bind within a hydrophobic tunnel in the enzyme's active site. nih.gov This tunnel is responsible for the enzyme's specificity. nih.gov Interestingly, X-ray crystallography of LpxC complexed with 3-(heptyloxy)benzoate revealed a "backward" binding orientation, where the benzoate (B1203000) group does not coordinate with the active site zinc ion but instead binds at the outer end of the hydrophobic tunnel. nih.gov This suggests that for some derivatives, intermolecular interactions within the hydrophobic tunnel can be the dominant force driving enzyme affinity. nih.gov
Allosteric Modulation Mechanisms
Allosteric modulation, where a compound binds to a site on a receptor other than the primary active site to modify the receptor's response to its endogenous ligand, is a significant mechanism in pharmacology. There is an emerging body of evidence that implicates a crucial role for γ-aminobutyric acid subtype A (GABA-A) receptors in the rewarding effects of various drugs, and modulation of these receptors is a therapeutic target. nih.gov Ligands can act as negative allosteric modulators, reducing the receptor's activity. nih.gov For example, certain ligands can bind to the benzodiazepine (B76468) site on the GABA-A receptor to either enhance or depress the current induced by GABA. nih.gov
While the concept of allosteric modulation is well-established for this class of receptors, specific research directly demonstrating that this compound itself functions as an allosteric modulator is not detailed in the available literature. However, the derivative TAC-101 is noted to have a specific binding affinity for RAR-alpha and RAR-beta, which could be interpreted as a form of receptor modulation. nih.gov
Enzymatic Reaction Interruption and Catalytic Cycle Disruption
A primary mechanism of action for this compound and its analogues is the direct inhibition of enzymatic activity. A hydroxylated version, 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, is investigated for its potential as an enzyme inhibitor, acting by binding to enzyme active sites to prevent substrate interaction and subsequent catalysis.
The derivative TAC-101 has been shown to inhibit the production of enzymes associated with cancer cell invasion and metastasis. nih.gov Specifically, it inhibits the production of urokinase-type plasminogen activator (u-PA) and matrix metalloproteinase (MMP)-9, which are often induced by signaling activators. nih.gov Furthermore, TAC-101 also curtails the production of MMP-2, suggesting an alternative regulatory mechanism for MMP production. nih.gov This interruption of enzymatic activity is believed to contribute significantly to its antimetastatic effects. nih.gov
Studies on a broader range of benzoic acid derivatives have also demonstrated inhibitory effects on α-amylase, a key enzyme in starch digestion. mdpi.com The inhibitory potency is influenced by the type and position of substituents on the benzene (B151609) ring. mdpi.com
Table 1: Inhibition of Enzymes by Benzoic Acid Derivatives
| Compound/Derivative | Target Enzyme | Observed Effect | Citation |
|---|---|---|---|
| 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) | u-PA, MMP-9, MMP-2 | Inhibition of enzyme production | nih.gov |
| 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | General Enzymes | Binds to active sites, preventing substrate binding | |
| 2,3,4-trihydroxybenzoic acid | α-amylase | Strongest inhibitory effect among 17 tested phenolic acids | mdpi.com |
Modulation of Cellular Signaling Cascades
Beyond direct enzyme inhibition, derivatives of this compound can modulate complex cellular signaling pathways. The derivative TAC-101 has been observed to induce apoptosis (programmed cell death) in human colon cancer cell lines. nih.gov The mechanism involves the death receptor pathway of apoptotic signal transduction. nih.gov Specifically, TAC-101 treatment leads to the induction of Fas expression and the subsequent activation of caspase-8 and caspase-3, which are key executioner proteins in the apoptotic cascade. nih.gov
Furthermore, TAC-101 interferes with signaling pathways that promote cancer growth and spread. It has been shown to inhibit the production of vascular endothelial growth factor (VEGF), a critical signal protein in angiogenesis (the formation of new blood vessels). nih.gov This antiangiogenic effect is thought to be mediated by TAC-101's binding to RAR-alpha, which in turn interferes with the AP-1 transcription factor's ability to bind to DNA and activate gene expression. nih.govnih.gov
Neuroprotective Mechanisms against Oxidative Stress
Hybrids of 3,5-dichlorobenzoic acid with cyclopentaquinoline have been synthesized and evaluated for neuroprotective properties, particularly in the context of Alzheimer's disease, where oxidative stress is a major pathological factor. nih.gov These novel derivatives have been shown to exert a neuroprotective effect against damage mediated by reactive oxygen species (ROS). researchgate.net
The neuroprotective properties were assessed in experiments where neuronal cells were exposed to oxidative stress-inducing agents like hydrogen peroxide (H₂O₂) or a mixture of rotenone (B1679576) and oligomycin (B223565) A, which generates mitochondrial ROS. nih.gov The hybrid compounds demonstrated an ability to protect the cells from this induced stress. nih.govnih.gov The underlying mechanism for this neuroprotection is linked to the compounds' antioxidative and anti-inflammatory activities. nih.gov Phenolic acids, in general, are known to accumulate in the brain and can exert pharmacological effects, including neuroprotection against inflammation, apoptosis, and glutamate-induced toxicity. mdpi.com
Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound and its analogues is a significant area of investigation. The mechanisms are often linked to the inhibition of key inflammatory mediators. Benzoic and salicylic (B10762653) acids, for example, are known to exert anti-inflammatory action through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, potent inflammatory molecules. nih.gov
Studies on related compounds further illuminate these pathways. The compound 4,5-dicaffeoylquinic acid has been shown to suppress the expression of inflammatory mediators like nitric oxide synthase (iNOS) and COX-2, as well as pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov This suppression is achieved by inhibiting the activation of the NF-κB and MAPK signaling pathways. nih.gov Similarly, hybrids incorporating the 3,5-dichlorobenzoic acid structure exhibit anti-inflammatory activities as part of their therapeutic potential. nih.gov
Antimicrobial Action Pathways
Benzoic acid and its derivatives exhibit broad antimicrobial properties. mdpi.com The primary mechanisms of action involve the disruption of bacterial cell integrity and function. Phenolic acids can penetrate the phospholipid layer of the bacterial membrane, leading to its disintegration. nih.gov This disruption and the acidification of the intracellular environment directly inhibit the growth of bacterial cells. nih.gov
The specific structure of the benzoic acid derivative, including the number, type, and position of substituents on the benzene ring, significantly influences its antimicrobial efficacy. nih.govnih.gov For example, the aldehyde group is generally more active than the carboxyl group, and the presence of hydroxyl groups tends to enhance activity. nih.gov In one study, a related compound, 2,4-dichloro-5-sulfamoyl benzoic acid, extracted from a marine bacterium, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another line of research has focused on inhibiting the bacterial enzyme LpxC, which is a crucial step in lipid A biosynthesis in Gram-negative bacteria, using amphipathic benzoic acid derivatives. nih.gov
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Target Organism(s) | Mechanism of Action | Citation |
|---|---|---|---|
| 2,4-dichloro-5-sulfamoyl benzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but showed MIC50 value of 0.8 to 4.00 μg/mL | researchgate.net |
| Phenolic Benzoic Acids | Campylobacter jejuni, E. coli, Listeria monocytogenes, Salmonella enterica | Bactericidal; activity depends on ring substituents (hydroxyl, methoxy (B1213986) groups) | nih.gov |
| Phenolic Acids | General Bacteria | Disruption of phospholipid membrane, intracellular acidification | nih.gov |
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Activity
The biological activity of benzamido benzoic acid derivatives is highly sensitive to the nature and position of substituents on both aromatic rings. These modifications can influence the molecule's conformation, electronic distribution, and physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.
Halogen atoms, particularly chlorine, play a pivotal role in the activity of this compound class. The 3,5-dichloro substitution pattern on the benzoyl moiety is a recurring feature in many potent molecules within this family.
Research into related structures, such as 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, has demonstrated that halogenation significantly impacts inhibitory potential. researchgate.net For instance, in a series of sulfamoylbenzoic acids, the presence of two chlorine atoms on the benzoic acid ring was a key feature of highly active compounds. researchgate.net Studies on other benzoic acid derivatives have also shown that the type and position of halogen substitution can be critical; for example, moving from a fluorine to a chlorine or bromine atom, or changing the substitution pattern (e.g., para vs. meta), can drastically alter biological effects. researchgate.net
Table 1: Effect of Halogen Substitutions on Related Benzoic Acid Derivatives
| Compound/Substitution | Observation | Reference |
|---|---|---|
| 2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | Found to be a highly active inhibitor of α-amylase and α-glucosidase. | researchgate.net |
| p-Fluorobenzoic acid / p-Chlorobenzoic acid | Investigated for anti-sickling properties, showing that halogen type affects activity. | researchgate.net |
This table is generated based on data from related but distinct chemical series to illustrate the general principles of halogenation effects.
The introduction of alkyl and alkoxy groups onto the benzamido benzoic acid scaffold serves as a common strategy to modulate lipophilicity, metabolic stability, and target engagement. Increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets, but it can also lead to increased metabolic breakdown or non-specific binding.
For example, in a series of uracil-based benzoic acid derivatives, converting a terminal carboxyl group to its methyl or ethyl ester (an alkoxycarbonyl group) sometimes led to a loss of potency, but in other cases, it maintained comparable activity while significantly improving pharmacokinetic profiles. nih.gov This highlights a strategy where an ester can act as a prodrug, being metabolized in the body to the active carboxylic acid. In another study on 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, the nature of the alkyl group influenced inhibitory activity against steroid 5 alpha-reductase isozymes. nih.gov The addition of an ethoxy group to the dichlorinated ring of a related compound demonstrates how alkoxy groups can be used to fine-tune receptor selectivity. researchgate.net
The carboxyl and hydroxyl groups are crucial pharmacophoric features, primarily due to their ability to form strong hydrogen bonds and salt bridges with amino acid residues in protein binding sites.
The terminal carboxylic acid group on the 4-aminobenzoic acid portion of the molecule is often essential for activity. Studies on various inhibitor classes have shown that this group frequently acts as a key anchor, forming a strong hydrogen bond or ionic interaction with a positively charged residue, such as arginine, in the target's active site. nih.gov Replacing or esterifying this carboxyl group can lead to a significant loss of activity unless the ester can be hydrolyzed back to the acid in vivo. nih.gov
Hydroxyl groups can also contribute significantly to binding affinity. Their introduction can provide additional hydrogen bonding opportunities. nih.gov However, the position is critical. In some cases, adding a hydroxyl group can decrease activity if it introduces an unfavorable polar interaction in a hydrophobic pocket. nih.gov For instance, the compound Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate is a known related substance, indicating that hydroxylation of the benzoic acid ring is a key modification explored in this chemical space. The strategic placement of hydroxyl groups is therefore a critical aspect of SAR, with their effects being highly dependent on the specific topology of the target binding site. nih.gov
Scaffold Modifications and Pharmacophore Development
The fundamental (dichloro)benzamido-benzoic acid structure represents a validated scaffold for achieving biological activity. Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for binding. For this class of compounds, the pharmacophore typically includes:
A hydrophobic region (the dichlorophenyl ring).
A hydrogen bond donor/acceptor unit (the amide linker).
A hydrogen bond acceptor/anionic group (the terminal carboxylic acid).
A second aromatic ring or hydrophobic element (the phenyl ring of the benzoic acid).
Researchers have explored modifications to this core scaffold to improve properties. This can involve replacing the benzoic acid ring with other acidic bioisosteres or altering the central amide linker. For instance, studies on Mcl-1 inhibitors involved a scaffold redesign, replacing a triazine core with a 2,5-substituted benzoic acid to preserve an essential hydrogen bond with an arginine residue. nih.gov Such "scaffold hopping" aims to retain the key pharmacophoric features while exploring novel chemical space to optimize drug-like properties. The benzoic acid core itself is a common scaffold in many biologically active molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are powerful tools in medicinal chemistry for predicting the activity of unsynthesized analogs and for understanding the physicochemical properties that drive potency.
For a series of 4-(3,5-Dichlorobenzamido)benzoic acid derivatives, a QSAR study would involve synthesizing a library of analogs with varied substituents and measuring their biological activity. dergipark.org.tr Molecular descriptors representing physicochemical properties (e.g., logP for lipophilicity, Hammett constants for electronic effects, and steric parameters like molar refractivity) would be calculated for each analog. nih.govnih.gov
A typical QSAR equation takes the form: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org
Using statistical methods like multilinear regression (MLR), a model is built to find the best correlation between the descriptors and activity. nih.gov For this specific chemical class, a QSAR model would likely reveal that descriptors related to hydrophobicity and the electronic effects of the halogen substituents are critical for predicting activity. nih.gov For example, a model might show that activity increases with the electron-withdrawing character of the substituents on the first ring and is dependent on a specific range of lipophilicity for optimal effect. These models provide a quantitative framework to guide the rational design of new, more potent compounds. researchgate.net
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is frequently employed to forecast the binding mode and affinity of a small molecule ligand, such as 4-(3,5-dichlorobenzamido)benzoic acid, within the active site of a target protein. rjptonline.org
Docking studies on analogous benzoic acid derivatives reveal common interaction patterns that are likely relevant to this compound. The carboxyl group of the benzoic acid moiety is a key interaction anchor, often forming strong hydrogen bonds with basic amino acid residues like Arginine (Arg) or Lysine (Lys) in a protein's binding pocket. nih.gov The amide linker can act as both a hydrogen bond donor and acceptor, further stabilizing the complex.
The dichlorophenyl group plays a crucial role in establishing hydrophobic and halogen-bonding interactions. The 3,5-dichloro substitution pattern enhances the molecule's electrophilicity and can promote strong binding in hydrophobic pockets of enzymes. Studies on related dichlorinated compounds have shown that these chlorine atoms can form favorable halogen bonds with backbone carbonyl oxygens or other electron-rich atoms in the active site, contributing significantly to binding affinity. rjptonline.org For instance, in studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, docking simulations revealed that the compounds interact with enzyme active sites through a combination of hydrogen bonding and various pi interactions (e.g., pi-pi stacking, pi-alkyl). nih.gov Similarly, docking of a 3,4-dichloro analogue into Methionyl-tRNA Synthetase indicated steric interactions with residues such as His21, Gly27, and Val326. pjps.pk
Table 1: Potential Ligand-Protein Interactions for this compound based on Analogous Compounds
| Molecular Moiety | Potential Interacting Residues | Type of Interaction | Reference |
| Carboxylic Acid | Arginine (Arg), Lysine (Lys), Histidine (His) | Hydrogen Bonding, Ionic Interaction | nih.gov |
| Amide Linker | Asparagine (Asn), Glutamine (Gln), Serine (Ser) | Hydrogen Bonding (Donor/Acceptor) | researchgate.net |
| Dichlorophenyl Ring | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) | Hydrophobic Interactions | nih.gov |
| Chlorine Atoms | Backbone Carbonyls, Serine (Ser), Threonine (Thr) | Halogen Bonding | rjptonline.org |
| Aromatic Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, π-Alkyl | researchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, capturing atomic motion and conformational changes. researchgate.net For this compound, MD simulations are valuable for assessing the conformational stability of the molecule itself and the dynamic stability of its complex with a protein target.
Studies on similar aromatic molecules with amide linkers indicate they possess significant conformational flexibility. nih.gov The rotational barriers around the amide bond and the bonds connecting the rings can be relatively low, allowing the molecule to adopt various conformations. nih.gov MD simulations can explore this conformational landscape, identifying low-energy and biologically relevant shapes the molecule might assume in solution or within a binding site.
When applied to a ligand-protein complex, MD simulations are used to validate the stability of the binding pose predicted by molecular docking. malariaworld.org By simulating the complex over nanoseconds, researchers can observe whether the key interactions are maintained. A primary metric for this analysis is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in the predicted orientation. nih.gov These simulations also reveal the dynamics of water molecules in the active site and how they might mediate or compete with ligand-protein interactions.
Table 2: Applications of Molecular Dynamics Simulations
| Application | Description | Key Metrics | Reference |
| Conformational Analysis | Explores the rotational flexibility and stable conformations of the ligand in different environments. | Torsional angle distribution, Potential energy surface | nih.gov |
| Binding Pose Stability | Assesses the stability of the ligand-protein complex predicted by docking. | Root Mean Square Deviation (RMSD) | nih.gov |
| Interaction Persistence | Tracks the persistence of key hydrogen bonds and hydrophobic contacts over time. | Hydrogen bond lifetime, Contact frequency maps | malariaworld.org |
| Solvent Dynamics | Analyzes the role of water molecules in the binding site. | Water residence time, Bridging interactions | researchgate.net |
Free Energy Perturbation (FEP) for Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands that are structurally similar. It is based on statistical mechanics and simulates a non-physical, alchemical transformation of one molecule into another within the protein's binding site and in solution. The difference between the free energy of this transformation in the two environments yields the relative binding affinity (ΔΔG).
FEP is significantly more computationally expensive than molecular docking but provides much higher accuracy in predicting binding affinity. It is particularly powerful for guiding lead optimization, as it can precisely predict how small chemical modifications—such as adding or removing a functional group—will affect the potency of a ligand. While no specific FEP studies for this compound have been published, this methodology represents the state-of-the-art for accurately ranking congeneric series of inhibitors and guiding the rational design of more potent analogues.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. researchgate.net By solving for the electron density of a system, DFT can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations are used to understand its intrinsic electronic character.
Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. These maps identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which are critical for understanding non-covalent interactions like hydrogen and halogen bonding. jmchemsci.com
Various DFT functionals, such as B3LYP, M06-2X, and CAM-B3LYP, can be employed, with the choice depending on the specific properties being investigated. researchgate.netresearchgate.net
Table 3: Key Molecular Properties Calculated by DFT and Their Significance
| DFT-Calculated Property | Significance | Reference |
| HOMO Energy | Relates to the ability to donate electrons; higher energy indicates a better electron donor. | researchgate.net |
| LUMO Energy | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. | researchgate.net |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | researchgate.netnih.gov |
| Chemical Potential (μ) | Measures the molecule's tendency to lose electrons. | researchgate.net |
| Global Hardness (η) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack and H-bonding. | jmchemsci.com |
In Silico ADMET Prediction and Pharmacokinetic Modeling
Before a compound can become a drug, it must possess suitable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate these properties early in the discovery process, saving time and resources. frontiersin.org Various software platforms and web servers (e.g., pkCSM, Discovery Studio) are used to model the likely ADMET profile of compounds like this compound. frontiersin.orgjonuns.com
These models predict a range of crucial parameters. Absorption is often estimated by predicting properties like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to rules like Lipinski's Rule of Five. frontiersin.orgresearchgate.netDistribution properties include prediction of blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. frontiersin.orgExcretion is often related to total clearance. Finally, a wide array of Toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. jonuns.com
Table 4: Example of In Silico ADMET Predictions for a Benzoic Acid Derivative
| ADMET Property | Parameter | Predicted Value/Classification | Significance | Reference |
| Absorption | Human Intestinal Absorption | Good | Likely well-absorbed after oral administration. | frontiersin.org |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the gut wall. | frontiersin.org | |
| P-glycoprotein Substrate | No | Not likely to be removed from cells by P-gp efflux pump. | frontiersin.org | |
| Distribution | BBB Permeability | Low | Unlikely to cross the blood-brain barrier, reducing CNS side effects. | rjptonline.org |
| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. | ||
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. | frontiersin.org |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 pathway. | frontiersin.org | |
| Excretion | Total Clearance (log ml/min/kg) | Low | Suggests a potentially longer half-life in the body. | frontiersin.org |
| Toxicity | AMES Toxicity | Non-toxic | Predicted to be non-mutagenic. | jonuns.com |
| hERG I Inhibitor | No | Low risk of causing drug-induced cardiac arrhythmias. | ||
| Hepatotoxicity | No | Predicted to be non-toxic to the liver. | jonuns.com |
Virtual Screening Approaches for Ligand Discovery
Virtual screening is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process is instrumental in finding novel hits or scaffolds for lead development.
For a target of interest, derivatives of this compound could be discovered using two main virtual screening approaches. Ligand-based virtual screening is used when the structure of the target protein is unknown but active ligands have been identified. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity, can be built from known actives and used to screen databases for new molecules that match the model. nih.gov
Structure-based virtual screening , which is more common, uses the 3D structure of the protein target. Large compound databases are computationally docked into the active site, and the resulting poses are scored and ranked based on their predicted binding affinity. researchgate.net This approach can efficiently filter millions of compounds down to a manageable number for experimental testing, accelerating the discovery of novel inhibitors. Compounds containing the dichlorobenzamido benzoic acid scaffold could be prioritized in such screens if they show promising docking scores and favorable interactions with the target protein.
Preclinical Pharmacological and Mechanistic Research
In Vitro Biological Efficacy and Potency Assessment
The in vitro biological efficacy of 4-(3,5-Dichlorobenzamido)benzoic acid and its analogs has been investigated across various domains, including oncology, infectious diseases, and metabolic disorders.
A notable derivative, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) , has demonstrated significant antiproliferative and anti-angiogenic effects. In studies involving DLD-1 human colon cancer cells, TAC-101 was found to inhibit the production of Vascular Endothelial Growth Factor (VEGF) mRNA and protein in a time- and dose-dependent manner nih.gov. Furthermore, TAC-101 induced apoptosis in these cells, partially through the enhanced expression of the Fas receptor nih.gov. In the context of ovarian cancer, TAC-101 induced a concentration-dependent apoptotic response in several human ovarian carcinoma cell lines, with a particularly pronounced effect in RMG-I and RMG-II cells, which are derived from ovarian clear cell adenocarcinomas. This induction of apoptosis was found to be blockable by a caspase inhibitor.
Derivatives of this compound have also been explored for their antimicrobial properties. Specifically, 3,5-dichlorobenzoate esters have been synthesized and evaluated as potential prodrugs for the treatment of tuberculosis nih.gov. These studies revealed that mycobacteria can activate these esters by converting them to the corresponding acid. The antitubercular activity of these esters was found to be influenced by the nature of the alkoxy substituents, with phenyl and hexyl esters showing greater activity than the free acid. This suggests that these esters may facilitate absorption, acting as effective prodrugs nih.gov.
In the realm of metabolic diseases, other chlorinated benzoic acid derivatives have been assessed for their antidiabetic potential. A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and tested for their inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism nih.govbenthamscience.com. One of the most active compounds, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid , exhibited a five-fold greater inhibitory potential against α-glucosidase compared to the standard drug acarbose (B1664774) nih.gov.
The anti-inflammatory potential of a related compound, 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid , has also been noted, with research indicating it can lead to a decrease in tumor necrosis factor-alpha (TNF-α) levels .
Interactive Data Table: In Vitro Biological Activity of this compound Derivatives
| Compound/Derivative | Biological Activity | Cell Line/Enzyme | Key Findings | Reference |
| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | Anti-angiogenic | DLD-1 human colon cancer | Inhibited VEGF mRNA and protein production. | nih.gov |
| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | Apoptosis induction | DLD-1 human colon cancer | Induced apoptosis via enhanced Fas expression. | nih.gov |
| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | Apoptosis induction | Human ovarian carcinoma (RMG-I, RMG-II) | Induced concentration-dependent apoptosis. | |
| 3,5-Dichlorobenzoate esters | Antitubercular | Mycobacterium tuberculosis | Act as prodrugs, activated by mycobacterial enzymes. | nih.gov |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | Antidiabetic | α-glucosidase | 5-fold greater inhibitory potential than acarbose. | nih.gov |
| 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | Anti-inflammatory | Not specified | Decreased TNF-α levels. |
In Vivo Pharmacological Activity in Disease Models
The in vivo pharmacological effects of derivatives of this compound have been primarily demonstrated in preclinical cancer models.
The derivative 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) has shown significant antitumor and anti-angiogenic activity in animal models. In a rat hepatic metastatic model using RCN-9 rat colonic cancer cells, oral administration of TAC-101 resulted in a significant reduction in both microvessel density (MVD) and the expression of Vascular Endothelial Growth Factor (VEGF) in hepatic tumors nih.gov. Furthermore, TAC-101 was shown to inhibit hepatic metastasis of colon cancer and induce apoptosis, partly through the enhanced expression of the Fas receptor in the metastatic tumors nih.gov.
In a separate study, the in vivo efficacy of TAC-101 was evaluated in nude mice with subcutaneous RMG-II human ovarian carcinoma tumors. The maximum inhibition of tumor growth by TAC-101 was reported to be 45%.
Interactive Data Table: In Vivo Pharmacological Activity of a this compound Derivative
| Compound | Disease Model | Animal Model | Key Findings | Reference |
| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | Colon Cancer (Hepatic Metastasis) | F344 rats with RCN-9 cells | Significantly reduced microvessel density and VEGF expression. Induced apoptosis. | nih.govnih.gov |
| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | Ovarian Carcinoma | Nude mice with RMG-II tumors | 45% maximum inhibition of tumor growth. |
Metabolic Pathways and Stability of this compound Derivatives
Investigations into the metabolic fate of this compound derivatives have highlighted the importance of their chemical structure in determining their stability and activation.
Research on 3,5-dichlorobenzoate esters as antitubercular prodrugs has shown that these compounds can be activated by mycobacterial enzymes, which hydrolyze the ester to the corresponding active benzoic acid nih.gov. This enzymatic activation is a crucial step in their mechanism of action.
The metabolic stability of these compounds can be enhanced through structural modifications. For instance, a 4-(4-(tert-Butoxy)-3,5-dichlorobenzamido)benzoic acid derivative was found to exhibit enhanced metabolic stability compared to its non-alkylated counterparts . This increased stability is attributed to the steric shielding provided by the tert-butoxy (B1229062) group .
The metabolism of the parent compound, benzoic acid, has been studied in rodents and humans, indicating that it is primarily metabolized to hippuric acid.
Interactive Data Table: Metabolic Features of this compound Derivatives
| Compound/Derivative | Metabolic Feature | Key Finding | Reference |
| 3,5-Dichlorobenzoate esters | Metabolic Activation | Activated by mycobacterial esterases to the corresponding benzoic acid. | nih.gov |
| 4-(4-(tert-Butoxy)-3,5-dichlorobenzamido)benzoic acid | Metabolic Stability | Enhanced stability due to steric shielding from the tert-butoxy group. |
Investigations into Off-Target Interactions and Selectivity Profiles
The selectivity of this compound derivatives is a key aspect of their preclinical evaluation, with research aiming to understand their interactions with various molecular targets.
The derivative 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) is believed to exert its effects by binding to the retinoic acid receptor alpha (RAR-alpha) and interfering with the binding of activator protein-1 (AP-1) to DNA nih.gov. This suggests a specific mechanism of action that contributes to its anticancer properties.
In the broader context of benzoic acid derivatives, efforts have been made to develop compounds with high target selectivity to minimize off-target effects. For example, in the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was utilized. Through structural modifications, a compound was developed with improved binding to both targets while maintaining a selective profile against other anti-apoptotic proteins nih.gov. This highlights the potential for medicinal chemistry approaches to enhance the selectivity of this class of compounds.
The related compound 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid is noted to act through the inhibition of specific enzymes by binding to their active sites, which is a common mechanism for targeted therapies .
Interactive Data Table: Selectivity Profile of a this compound Derivative
| Compound | Putative Target(s) | Mechanism of Selectivity | Reference |
| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | Retinoic acid receptor alpha (RAR-alpha), Activator protein-1 (AP-1) | Binds to RAR-alpha and interferes with AP-1 binding to DNA. | nih.gov |
Rational Drug Design and Medicinal Chemistry Principles
Scaffold Optimization for Enhanced Potency and Specificity
The core structure of 4-(3,5-Dichlorobenzamido)benzoic acid serves as a versatile scaffold for optimization. Medicinal chemists have explored various substitutions on both the benzamido and benzoic acid rings to improve potency and target specificity. The strategic placement of functional groups is crucial for modulating the molecule's interaction with its biological targets.
A key observation is the role of the 3,5-dichloro substitution pattern on the benzamido ring. This arrangement enhances the electrophilicity and lipophilicity of the molecule, which can lead to stronger binding affinity within the hydrophobic pockets of target enzymes or receptors. Modifications often involve introducing or altering substituents on this scaffold to fine-tune its properties.
For instance, the introduction of a hydroxyl group (-OH) at specific positions on the benzoic acid ring has been shown to be critical for activity. A hydroxyl group at the 2-position, creating 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, is vital for establishing hydrogen bonds with biological targets, which is a key interaction for EphA4 receptor antagonists and disruptors of the nNOS-PSD95 protein-protein interaction.
Another derivative, 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (known as TAC-101), demonstrates how bulky, lipophilic groups can be used to modulate activity. TAC-101 is recognized for its ability to bind to the retinoic acid receptor alpha (RAR-α) and interfere with the activator protein-1 (AP-1) pathway, leading to antiangiogenic and antitumor effects. nih.govnih.gov This modification highlights a strategy to achieve a specific biological outcome by altering the electronic and steric profile of the parent molecule.
Hybrids have also been created by linking the 3,5-dichlorobenzoic acid moiety to other pharmacologically active scaffolds. A series of hybrids with tetrahydroacridine were designed as potential treatments for Alzheimer's disease, with some compounds showing selective and potent inhibition of butyrylcholinesterase (BuChE) or dual inhibition of both acetylcholinesterase (AChE) and BuChE. nih.gov
Table 1: Activity of this compound Derivatives
| Compound/Derivative | Key Structural Modification | Target/Activity Noted | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | Addition of 2-hydroxy group | EphA4 receptor antagonism | Not Specified | |
| TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid) | Replacement of chloro groups with trimethylsilyl (B98337) groups | RAR-α binding, AP-1 interference, antiangiogenic | Not Specified | nih.govnih.gov |
| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (Compound 3b) | Hybrid with tetrahydroacridine via a linker | Selective Butyrylcholinesterase (EqBuChE) inhibitor | 24 nM | nih.gov |
| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (Compound 3c) | Hybrid with tetrahydroacridine via a linker | Dual Acetylcholinesterase (EeAChE) and Butyrylcholinesterase (EqBuChE) inhibitor | 25 nM (EeAChE), 123 nM (EqBuChE) | nih.gov |
Strategies for Improving Metabolic Stability and Pharmacokinetic Profile
A significant challenge in drug development is ensuring that a potent compound has a favorable pharmacokinetic profile, including adequate metabolic stability to prolong its action in the body. For derivatives of this compound, several strategies are employed to overcome issues like rapid metabolism.
One common approach is to introduce chemical modifications that block metabolically vulnerable sites. Unsubstituted phenyl rings, for example, are prone to oxidation by cytochrome P450 (CYP) enzymes. pressbooks.pub The inherent dichlorination of the parent compound already serves as a deactivating feature for that ring. Further strategies include adding bulky groups that sterically hinder the approach of metabolic enzymes. An example is the incorporation of a tert-butoxy (B1229062) group, which can shield the molecule from enzymatic degradation and enhance metabolic stability.
Scaffold hopping is another advanced strategy. This involves replacing the core scaffold of a molecule with a chemically different but functionally similar one to improve properties like metabolic stability. nih.gov For instance, researchers working on antifungal agents found that replacing a metabolically unstable l-amino alcohol scaffold with a dihydrooxazole ring significantly improved the metabolic half-life of the compounds from less than 5 minutes to over 145 minutes in some cases. nih.gov While not a direct example involving the title compound, this principle is widely applied in medicinal chemistry.
Design of Multi-Target Directed Ligands
The complexity of many diseases, such as Alzheimer's, has driven a shift from the "one molecule, one target" paradigm to the design of Multi-Target Directed Ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities engineered to interact with multiple biological targets implicated in a disease's pathology. The 3,5-dichlorobenzoic acid moiety, present in this compound, has been used as a key component in the rational design of MTDLs.
In the context of Alzheimer's disease, researchers have created hybrid compounds by conjugating tacrine (B349632), a known acetylcholinesterase (AChE) inhibitor, with derivatives of 3,5-dichlorobenzoic acid. nih.gov The goal of this MTDL strategy is to combine the AChE inhibition of tacrine with other beneficial activities, potentially targeting beta-secretase 1 (BACE-1) or monoamine oxidase B (MAO B), which are other key proteins in Alzheimer's pathology. nih.gov
A study detailed the synthesis of a series of these hybrids with different chemical linkers between the tetrahydroacridine core of tacrine and the 3,5-dichlorobenzoic acid fragment. Biological evaluation revealed that these new molecules acted as multifunctional agents. For example, one hybrid compound exhibited potent dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE), which is considered beneficial in treating Alzheimer's disease. nih.govnih.gov This work exemplifies how the dichlorobenzoic acid scaffold can be incorporated into a more complex molecular architecture to produce a ligand with a polypharmacological profile.
Prodrug Design and Bioprecursor Approaches
A prodrug is an inactive or less active molecule that is metabolically converted in the body into the active therapeutic agent. uomus.edu.iq This strategy is often used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, or low oral bioavailability. nih.govuomus.edu.iq
For carboxylic acid-containing compounds like this compound, a common prodrug strategy is esterification. The carboxylic acid group can be converted into an ester, which is typically more lipophilic. This increased lipophilicity can enhance absorption from the gastrointestinal tract. Once absorbed into the bloodstream, the ester is hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid drug. uomus.edu.iq
A study focused on novel benzoic acid-based xanthine (B1682287) derivatives for DPP-4 inhibition illustrates this principle effectively. nih.gov The parent compounds, which were potent inhibitors, suffered from poor oral bioavailability. To address this, researchers synthesized various ester prodrugs. The methyl ester of one lead compound was identified as a successful prodrug; it demonstrated good stability, low toxicity, and resulted in a three-fold higher blood concentration compared to the parent drug when administered orally to rats. nih.gov Following administration, this prodrug provided a sustained pharmacodynamic effect, demonstrating the success of the approach. nih.gov
This bioprecursor approach allows for the temporary masking of a key functional group—the carboxylic acid—to facilitate drug delivery, after which the body's own metabolic machinery unmasks it at the desired site of action.
Emerging Research Avenues and Future Perspectives
Exploration of Novel Therapeutic Indications
Beyond its established role as a precursor to Tafamidis for the treatment of transthyretin amyloidosis, the core structure of 4-(3,5-Dichlorobenzamido)benzoic acid holds potential for other therapeutic applications, most notably in the field of oncology. Research into structurally related benzoic acid derivatives has illuminated promising anti-cancer activities, suggesting that this compound and its analogues could be valuable candidates for further investigation.
Studies on other benzoic acid derivatives have demonstrated their ability to retard cancer cell growth by inhibiting histone deacetylases (HDAC). nih.gov For instance, naturally occurring phenolic acids, which share the benzoic acid scaffold, are known to possess pharmacological properties that can interfere with cancer progression. nih.gov A notable analogue, 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101), has shown potent antiproliferative, anti-angiogenic, and antitumor effects in vitro and in vivo. nih.gov Research has indicated that TAC-101 can inhibit the invasion and metastasis of non-small cell lung cancer (NSCLC) cells and induce apoptosis in human ovarian carcinoma cells. nih.govnih.gov The mechanism of action for TAC-101 is thought to involve its binding to the retinoic acid receptor alpha (RAR-alpha) and interference with the binding of activator protein-1 (AP-1) to DNA. nih.gov
These findings with structurally similar compounds provide a strong rationale for exploring the anti-cancer potential of this compound. Future research could focus on its effects on various cancer cell lines, its mechanism of action, and its potential as a standalone therapy or in combination with existing anti-cancer drugs.
Table 1: Investigational Anti-Cancer Activities of a Related Benzoic Acid Derivative (TAC-101)
| Cancer Type | Research Finding | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of in-vitro invasiveness at non-cytotoxic concentrations. | nih.gov |
| Ovarian Carcinoma | Induction of apoptosis in a concentration-dependent manner. | nih.gov |
| Colon Cancer | Inhibition of angiogenesis through reduced expression of vascular endothelial growth factor (VEGF). | nih.gov |
Integration with Advanced Delivery Systems
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an optimal concentration. Advanced drug delivery systems offer a promising avenue to enhance the therapeutic profile of this compound by improving its solubility, bioavailability, and targeted delivery. Poor water solubility and low bioavailability are significant challenges in pharmaceutical development that can be addressed through innovative formulation strategies. google.com
One such approach is the use of nanoparticles , which can encapsulate drugs and transport them across biological barriers. mdpi.com For instance, a novel drug delivery system using solid lipid nanoparticles (SLNs) has been successfully developed for a benzoic acid derivative, benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR). nih.gov These BHR-loaded SLNs demonstrated gradual drug release, reduced toxicity to normal cells, and enhanced antitumor potency. nih.gov This suggests that a similar SLN-based system could be developed for this compound to improve its therapeutic index.
Another promising avenue is the use of liposomal formulations . Liposomes are microscopic vesicles that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enabling targeted delivery. google.com Research into liposomal formulations of various therapeutic agents has shown their ability to alter the pharmacokinetic profile, leading to improved efficacy and reduced side effects. google.com The development of a liposomal formulation for this compound could potentially enhance its delivery to specific tissues or cell types.
Table 2: Potential Advanced Delivery Systems for this compound
| Delivery System | Potential Advantages | Reference |
| Solid Lipid Nanoparticles (SLNs) | Gradual drug release, reduced toxicity, enhanced therapeutic potency. | nih.gov |
| Liposomal Formulations | Protection from degradation, targeted delivery, improved pharmacokinetic profile. | google.com |
| Polymeric Micelles | Enhanced drug penetration into tissues. | mdpi.com |
Personalized Medicine Approaches Based on Genetic and Proteomic Insights
The paradigm of "one-size-fits-all" medicine is gradually being replaced by personalized approaches that tailor treatment to an individual's unique genetic and proteomic profile. In the context of this compound, which is an intermediate for Tafamidis, personalized medicine holds significant promise for optimizing therapeutic outcomes in transthyretin amyloidosis.
Genetic insights , particularly the specific type of transthyretin (TTR) gene mutation, can influence the clinical presentation and progression of the disease. Tafamidis works by stabilizing the TTR protein, preventing its misfolding and the formation of amyloid fibrils. medscape.com Understanding a patient's specific TTR mutation can help predict their response to Tafamidis and guide treatment decisions. mdpi.comnih.gov
Proteomic insights offer another layer of personalization. Proteomics, the large-scale study of proteins, can identify biomarkers that are indicative of disease progression and therapeutic response. youtube.com Recent studies have used plasma proteome profiling to investigate the effects of Tafamidis in patients with V30M TTR polyneuropathy. mdpi.comnih.gov These studies have identified several proteins, including apolipoproteins and those involved in innate immunity, that show changes in abundance or stability in response to treatment. mdpi.comnih.gov For example, elevated oxidative modifications of TTR and APOE in patients suggest a role for oxidative stress in the disease's pathogenesis, which is mitigated by Tafamidis treatment. mdpi.comnih.gov
Furthermore, proteomic analysis of serum in cardiac transthyretin amyloidosis has revealed potential biomarkers for diagnosis and for monitoring the efficacy of Tafamidis treatment. nih.gov Proteins such as ceruloplasmin, SERPINA3, and VCAM1 were found at higher levels in patients, while levels of ApoA-I, ApoA-II, clusterin, and gelsolin were lower. nih.gov Monitoring these biomarkers could allow for a more personalized assessment of treatment response.
Future research will likely focus on identifying a comprehensive panel of genetic and proteomic markers to create a "molecular signature" that can predict which patients are most likely to benefit from therapies derived from this compound and to monitor their response over time.
Table 3: Potential Biomarkers for Personalized Medicine in Transthyretin Amyloidosis
| Biomarker Type | Examples | Relevance | Reference |
| Genetic | TTR gene mutations (e.g., V30M) | Predicts disease course and potential response to stabilizers. | mdpi.comnih.gov |
| Proteomic | ApoA-I, ApoA-II, Clusterin, Gelsolin | Levels are altered in patients and may be modulated by treatment. | nih.gov |
| Proteomic | Ceruloplasmin, SERPINA3, VCAM1 | Elevated levels in patients may serve as diagnostic and prognostic markers. | nih.gov |
| Proteomic | Oxidized TTR and APOE | Indicates oxidative stress, which is mitigated by Tafamidis. | mdpi.comnih.gov |
Development of Advanced Analytical Techniques for Biological Monitoring
The ability to accurately and sensitively measure the concentration of a drug and its metabolites in biological fluids is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring. For this compound and its derivatives, advanced analytical techniques are being developed to ensure precise quantification in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and specificity. core.ac.ukresearchgate.net This technique has been successfully applied to the analysis of various benzoic acid derivatives. rrml.roshimadzu.com The development of a robust LC-MS/MS method for this compound would enable precise measurement in plasma, urine, or tissue samples, facilitating detailed pharmacokinetic studies. dtic.mil
Capillary Electrophoresis (CE) is another advanced analytical technique that offers rapid and efficient separation of charged molecules. wikipedia.org CE methods have been developed for the analysis of various benzoate (B1203000) and phthalate (B1215562) derivatives, demonstrating good precision and linearity. nih.govjfda-online.comcsus.edu This technique could be adapted for the biological monitoring of this compound, offering a complementary approach to LC-MS/MS.
The development of these advanced analytical methods is essential for future clinical studies involving this compound, as they will provide the necessary tools for accurate dosing, assessment of bioavailability, and monitoring of patient adherence to therapy.
Table 4: Advanced Analytical Techniques for Biological Monitoring
| Analytical Technique | Principle | Application for this compound | Reference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and quantification. | Highly sensitive and specific quantification in biological fluids for pharmacokinetic studies. | core.ac.ukresearchgate.netrrml.ro |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. | Rapid and efficient analysis in biological samples for therapeutic drug monitoring. | wikipedia.orgnih.govjfda-online.com |
Q & A
Q. What are the established synthetic routes for 4-(3,5-Dichlorobenzamido)benzoic acid, and what experimental parameters are critical for success?
A common approach involves coupling 3,5-dichlorobenzoyl chloride with 4-aminobenzoic acid under basic conditions. Key considerations include:
- Reagent purity : Use anhydrous solvents (e.g., THF or DCM) to avoid side reactions with moisture .
- Temperature control : Maintain reflux conditions (e.g., 60–80°C) to ensure complete acylation while minimizing decomposition .
- Workup : Acidify the reaction mixture to precipitate the product, followed by recrystallization from ethanol/water for purification .
Yield optimization often requires stoichiometric adjustments of the acyl chloride to amine ratio (1.2:1) and monitoring via TLC or HPLC .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR : The aromatic protons of the 3,5-dichlorobenzamido group appear as a singlet (δ 7.8–8.2 ppm), while the carboxylic acid proton resonates near δ 12–13 ppm in DMSO-d₆ .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of amide) and ~1700 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Hydrogen bonding between the amide and carboxylic acid groups often stabilizes the crystal lattice .
Q. What are the primary research applications of this compound in pharmaceutical chemistry?
The compound serves as:
- A precursor for bioactive molecules, such as enzyme inhibitors (e.g., tyrosine kinase) or antimicrobial agents, via functionalization of the carboxylic acid or amide groups .
- A ligand in coordination chemistry due to its ability to chelate metal ions through the amide and carboxylate moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data for this compound?
Discrepancies may arise from polymorphic forms or pH-dependent solubility:
- Polymorphism screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms .
- pH studies : Measure solubility in buffered solutions (pH 2–10) to assess ionization effects. The carboxylic acid group (pKa ~2.5) dominates solubility at low pH, while deprotonation increases hydrophilicity .
Q. What advanced strategies improve the yield of this compound in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves selectivity by minimizing thermal degradation .
- Catalytic systems : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, achieving yields >85% .
- Flow chemistry : Continuous flow reactors enable precise control of reaction parameters (e.g., residence time, temperature) for scalable production .
Q. How can computational methods aid in predicting the biological activity of derivatives?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-lactamases). The dichlorophenyl group often occupies hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with antimicrobial IC₅₀ data to design optimized analogs .
Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
